Rhodamine B Octadecyl Ester Perchlorate: A Technical Guide for Cellular and Membrane Biology Research
Rhodamine B Octadecyl Ester Perchlorate: A Technical Guide for Cellular and Membrane Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodamine B octadecyl ester perchlorate is a lipophilic fluorescent dye that has become an invaluable tool in cellular and membrane biology research. Its unique properties, including its ability to readily insert into lipid bilayers and its function as a Förster Resonance Energy Transfer (FRET) acceptor, make it particularly well-suited for investigating membrane dynamics, cell fusion events, and mitochondrial function. This technical guide provides a comprehensive overview of the core properties, experimental applications, and detailed protocols related to the use of Rhodamine B octadecyl ester perchlorate, enabling researchers to effectively integrate this powerful probe into their experimental workflows.
Introduction
Rhodamine B octadecyl ester perchlorate is a derivative of the well-known fluorophore, Rhodamine B. The addition of a long C18 alkyl chain (octadecyl) confers significant lipophilicity to the molecule, allowing it to anchor within the hydrophobic core of cellular membranes. This characteristic makes it an excellent probe for staining the plasma membrane and intracellular organelles. Furthermore, its spectral properties make it an ideal acceptor for FRET studies when paired with suitable donor fluorophores, such as those from the nitro-benzoxadiazole (NBD) family. This guide will delve into the technical specifics of this probe, offering practical insights for its application in advanced biological research.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Rhodamine B octadecyl ester perchlorate is crucial for its effective use. The following tables summarize key quantitative data for this probe and a closely related analog, octadecyl rhodamine B (R18), which exhibits nearly identical spectroscopic behavior.
Table 1: Physicochemical Properties of Rhodamine B Octadecyl Ester Perchlorate
| Property | Value | Reference |
| CAS Number | 142179-00-8 | [1][2] |
| Molecular Formula | C₄₆H₆₇ClN₂O₇ | [1][2] |
| Molecular Weight | 795.49 g/mol | [1][2] |
| Appearance | Dark solid | [3] |
| Solubility | Soluble in DMSO and Ethanol | [1][3] |
| Storage | Store at -20°C, protected from light | [3] |
Table 2: Spectroscopic Properties of Octadecyl Rhodamine B (R18)
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~560 nm | Methanol | [4] |
| Emission Maximum (λem) | ~590 nm | Methanol | [4] |
| Molar Extinction Coefficient (ε) | 95,400 M⁻¹cm⁻¹ | In Triton X-100 | [5] |
| Quantum Yield (Φ) | 0.3 | In lipid bilayers | [5] |
Table 3: Comparison with Other Lipophilic Membrane Probes
| Probe | Excitation (nm) | Emission (nm) | Key Features |
| Rhodamine B Octadecyl Ester | ~560 | ~590 | Excellent FRET acceptor, good photostability. |
| DiI (DiIC₁₈(3)) | ~549 | ~565 | Widely used neuronal tracer, orange-red fluorescence.[6] |
| DiO (DiOC₁₈(3)) | ~484 | ~501 | Green fluorescence, often used for dual-color studies with DiI.[6] |
Experimental Protocols
General Cell Membrane Staining
This protocol provides a general guideline for staining the plasma membrane of live cells.
Materials:
-
Rhodamine B octadecyl ester perchlorate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live cells in culture
Procedure:
-
Prepare a stock solution: Dissolve Rhodamine B octadecyl ester perchlorate in DMSO to a final concentration of 1-5 mM.
-
Prepare a working solution: Dilute the stock solution in PBS or cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with PBS.
-
Add the working solution to the cells and incubate for 5-20 minutes at 37°C.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the working solution. Incubate for 5-20 minutes at 37°C.
-
-
Washing:
-
For adherent cells, remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cells in fresh PBS or culture medium. Repeat the wash step twice.
-
-
Imaging: The stained cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., TRITC filter).
Membrane Fusion Assay using FRET
This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of vesicles (or cells) using NBD-PE as the donor and Rhodamine B octadecyl ester perchlorate as the acceptor.[7][8]
Materials:
-
Donor-labeled vesicles: Prepared with 1-2 mol% NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)phosphatidylethanolamine).
-
Acceptor-labeled vesicles: Prepared with 1-2 mol% Rhodamine B octadecyl ester perchlorate.
-
Unlabeled vesicles.
-
Fusion-inducing agent (e.g., polyethylene glycol (PEG), calcium ions).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Vesicle Preparation: Prepare separate populations of donor-labeled, acceptor-labeled, and unlabeled vesicles using standard methods (e.g., extrusion, sonication).
-
Assay Setup:
-
In a fluorometer cuvette or a well of a microplate, mix the donor-labeled and acceptor-labeled vesicles at a 1:1 ratio.
-
In a separate control cuvette/well, mix donor-labeled vesicles with unlabeled vesicles at a 1:1 ratio.
-
-
Baseline Reading: Excite the NBD fluorophore at its excitation maximum (~470 nm) and measure the emission of both the NBD (~530 nm) and the rhodamine (~590 nm). The initial high FRET efficiency will result in a low NBD emission and a high rhodamine emission in the donor-acceptor mixture.
-
Induce Fusion: Add the fusion-inducing agent to the cuvettes/wells and start recording the fluorescence intensities over time.
-
Data Analysis:
-
Upon fusion, the donor and acceptor probes will become diluted in the fused membrane, leading to a decrease in FRET efficiency.
-
This is observed as an increase in the NBD emission and a decrease in the rhodamine emission.
-
The change in the ratio of donor to acceptor fluorescence intensity over time provides a kinetic measure of membrane fusion.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is adapted from methods using other rhodamine derivatives to monitor changes in mitochondrial membrane potential.[9][10] Rhodamine B and its lipophilic derivatives accumulate in mitochondria in a ΔΨm-dependent manner.
Materials:
-
Rhodamine B octadecyl ester perchlorate
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial uncoupler (positive control)
-
Live cells in culture
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or in suspension.
-
Staining:
-
Prepare a working solution of Rhodamine B octadecyl ester perchlorate (e.g., 100-500 nM) in pre-warmed cell culture medium.
-
Incubate the cells with the staining solution for 20-30 minutes at 37°C.
-
-
Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate sample of cells with 10 µM CCCP for 10-20 minutes prior to or during staining.
-
Imaging/Analysis:
-
Wash the cells once with pre-warmed medium.
-
Image the cells using a fluorescence microscope. Healthy cells with a high ΔΨm will show bright mitochondrial staining. Cells treated with CCCP will exhibit a significant decrease in mitochondrial fluorescence.
-
Alternatively, analyze the cells by flow cytometry to quantify the fluorescence intensity per cell. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Visualizations
Synthesis Workflow
The synthesis of Rhodamine B octadecyl ester perchlorate is typically a multi-step process.[11]
FRET-Based Membrane Fusion Assay
This diagram illustrates the principle of the FRET-based membrane fusion assay.
Mitochondrial Membrane Potential Workflow
This workflow outlines the steps for assessing mitochondrial membrane potential.
Conclusion
Rhodamine B octadecyl ester perchlorate is a versatile and powerful fluorescent probe for the study of cellular membranes. Its lipophilic nature allows for robust staining of lipid bilayers, while its spectral properties make it an excellent FRET acceptor for dynamic studies of membrane fusion and other intermolecular interactions. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the necessary information to successfully employ this probe in their investigations, ultimately contributing to a deeper understanding of complex biological processes at the membrane interface. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. Rhodamine B octadecyl ester perchlorate | Abcam [abcam.com]
- 2. Rhodamine B octadecyl ester perchlorate | C46H67ClN2O7 | CID 16218577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Rhodamine B octadecyl ester perchlorate | 142179-00-8 [smolecule.com]
